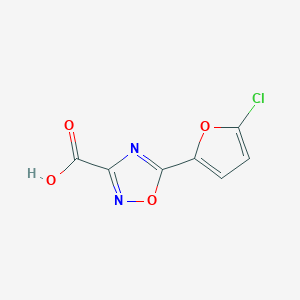

5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C7H3ClN2O4 |

|---|---|

Molecular Weight |

214.56 g/mol |

IUPAC Name |

5-(5-chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C7H3ClN2O4/c8-4-2-1-3(13-4)6-9-5(7(11)12)10-14-6/h1-2H,(H,11,12) |

InChI Key |

CBBSHVSISYWZNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Cl)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Amidoxime derivative : Typically prepared from the corresponding nitrile precursor by reaction with hydroxylamine.

- Carboxylic acid or acid derivative : The 3-carboxylic acid moiety on the oxadiazole ring is introduced via appropriate carboxylic acid or activated acid derivatives.

Stepwise Preparation Method

| Step | Description | Conditions | Notes | |

|---|---|---|---|---|

| 1 | Amidoxime Formation | Reaction of nitrile with hydroxylamine hydrochloride in ethanol with base (e.g., triethylamine) | Mild heating, solvent ethanol supports azeotropic removal of water | |

| 2 | O-Acylation of Amidoxime | Amidoxime reacts with acyl chloride or carboxylic acid activated by coupling reagents (e.g., EDC, HOAt) | Room temperature, inert atmosphere (argon), 24 h | Formation of O-acylamidoxime intermediate |

| 3 | Cyclodehydration | Heating O-acylamidoxime with base (triethylamine) at elevated temperature (ca. 100 °C) | 3 h heating | Cyclization to form 1,2,4-oxadiazole ring |

| 4 | Purification | Extraction with organic solvents (e.g., chloroform), washing, and silica gel chromatography | Standard chromatographic purification | Isolate pure this compound |

This method yields the target compound with good to excellent yields (typically 75–93%).

Detailed Reaction Conditions and Reagents

Alternative and Emerging Methods

Photoredox Catalysis : Visible light-mediated [3+2] cycloaddition reactions have been explored for 1,2,4-oxadiazole synthesis, offering a green chemistry approach. However, yields remain moderate (35–50%), and application to chlorofuran-substituted oxadiazoles requires further study.

Mechanochemistry : Solvent-free grinding or milling reactions have been proposed to improve reaction rates and yields while reducing solvent use, but no published protocols specifically for this compound exist yet.

Summary Table: Preparation Methods for this compound

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Carboxylic acid (EDC/HOAt) | Nitrile → Amidoxime; Carboxylic acid; EDC, HOAt, TEA | Room temp (O-acylation), 100 °C (cyclodehydration) | 75–93% | High yields, mild conditions, scalable | Requires multiple steps, purification needed |

| Photoredox catalysis | Disubstituted azirines + nitrosoarenes + organic dye catalyst | Visible light irradiation, room temp | 35–50% | Green chemistry, mild | Moderate yields, limited substrate scope |

| Mechanochemistry | Solid-state grinding of reagents | Solvent-free or minimal solvent | Not reported for this compound | Environmentally friendly, fast | Method under development |

Research Findings and Practical Notes

- The amidoxime formation is typically efficient in ethanol with triethylamine, providing a clean intermediate for subsequent acylation.

- The O-acylamidoxime intermediate can be isolated but often is directly cyclized to avoid additional steps and losses.

- The final cyclodehydration step is crucial for ring closure and is typically done under heating with a base to promote dehydration.

- Purification by silica gel chromatography is standard to obtain analytically pure this compound.

- The presence of the 5-chlorofuran substituent requires careful control of reaction conditions to avoid decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds containing oxadiazole rings can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. This property is particularly relevant in the development of new therapeutic agents targeting various cancers.

Case Study : A study published in a patent (US7041685B2) explored the use of substituted oxadiazoles as activators of caspases and inducers of apoptosis. The findings suggest that derivatives of this compound may exhibit similar properties, making them candidates for further development as anti-cancer drugs .

Antimicrobial Activity

Research indicates that compounds with oxadiazole structures possess antimicrobial properties. The presence of the chlorofuran moiety enhances the compound's interaction with microbial membranes, potentially leading to increased efficacy against a range of pathogens.

Case Study : A comparative study on various oxadiazole derivatives demonstrated that those with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be effective against resistant strains .

Material Science

The compound's unique structural characteristics make it suitable for applications in material science, particularly in the development of organic semiconductors and photonic materials. The ability to modify its electronic properties through substitution allows researchers to tailor materials for specific applications.

Case Study : Research has shown that incorporating oxadiazoles into polymer matrices can improve their optical and electrical properties. This has implications for developing advanced materials used in organic light-emitting diodes (OLEDs) and solar cells .

Mechanism of Action

The mechanism of action of 5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its potential as a cyclooxygenase (COX) inhibitor has been studied, where it may inhibit the enzyme’s activity, leading to reduced inflammation. The molecular pathways involved include the inhibition of prostaglandin synthesis, which plays a role in inflammation and pain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

a) 5-(3-Chlorothiophen-2-yl)-1,2,4-Oxadiazole-3-Carboxylic Acid

- Structure : Replaces the furan ring with a thiophene and shifts the chlorine to position 3 of the thiophene.

- Molecular Weight : 230.63 g/mol (vs. estimated ~228.6 g/mol for the target compound) .

- The chlorine position may affect electronic distribution and binding interactions.

b) 5-(4-Methoxyphenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid

- Structure : Substitutes the chlorofuran with a methoxyphenyl group.

- Molecular Weight : ~207.15 g/mol .

- Key Differences : The methoxy group enhances electron-donating properties, which could influence redox behavior and solubility. The absence of chlorine reduces steric hindrance and electrophilicity.

c) 5-Methyl-1,2,4-Oxadiazole-3-Carboxylic Acid

- Structure : Replaces the chlorofuran with a methyl group.

- Physical Properties : Boiling point 317.9°C, density 1.5 g/cm³ .

- Key Differences : The methyl group simplifies the structure, reducing molecular complexity and polarity. This may limit biological target interactions compared to aromatic substituents.

Variations in the Heterocyclic Core

a) 5-(5-Chlorothiophen-2-yl)-1,2-Oxazole-3-Carboxylic Acid

- Structure : Replaces the 1,2,4-oxadiazole with a 1,2-oxazole ring.

- Molecular Formula: C₈H₄ClNO₃S .

- Key Differences : The oxazole ring has one less nitrogen atom, reducing hydrogen-bonding capacity and altering ring stability. This may impact binding to enzymes like DNA gyrase, as seen in oxadiazole derivatives .

b) 5-Oxo-2,5-Dihydro-1,2,4-Oxadiazole-3-Carboxylic Acid

a) Antioxidant Activity

- 1-(5-Chloro-2-Hydroxyphenyl)-4-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Pyrrolidin-2-One : Exhibits 1.5× higher antioxidant activity than ascorbic acid via DPPH scavenging .

- Implications for Target Compound : The chloro-aromatic moiety and oxadiazole ring in the target compound may similarly enhance radical scavenging, though direct data are lacking.

b) Antimicrobial and Enzyme Inhibition

- 5-((4-(3,4-Dichloro-5-Methyl-1H-Pyrrole-2-Carboxamido)Phenyl)Amino)-1,2,4-Oxadiazole-3-Carboxylic Acid: Inhibits E. coli DNA gyrase (IC₅₀ = 1.2 µM) .

Physicochemical Properties

Biological Activity

5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been investigated for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound features a furan ring substituted with chlorine and an oxadiazole moiety. The presence of these functional groups contributes to its biological properties.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives demonstrated IC50 values ranging from 31 nM to 92.4 µM against multiple cancer types, including breast and lung cancers .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | MCF-7 (Breast) | 31 |

| Example B | HeLa (Cervical) | 92.4 |

| Example C | A549 (Lung) | 45 |

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. Compounds bearing the oxadiazole ring have shown effectiveness against various bacterial strains. For example, some derivatives exhibited stronger activity against E. coli and S. pneumoniae compared to standard antibiotics like ampicillin .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Compound X | E. coli | Stronger than ampicillin |

| Compound Y | S. pneumoniae | Stronger than ampicillin |

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has been explored in several studies. Some derivatives have been shown to inhibit key inflammatory pathways, indicating their potential as therapeutic agents for inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve various biochemical interactions:

- Inhibition of Enzymes : Many oxadiazole derivatives act as inhibitors of enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and inflammation.

- Receptor Modulation : Some compounds exhibit affinity for specific receptors involved in cellular signaling pathways, contributing to their anticancer and anti-inflammatory effects.

- Cytotoxicity : The ability to induce apoptosis in cancer cells is a significant aspect of the anticancer activity observed in oxadiazole derivatives.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Anticancer Effects : A recent investigation demonstrated that this compound significantly reduced cell viability in human cervical carcinoma cells (HeLa) by inducing apoptosis through caspase activation pathways.

- Antimicrobial Efficacy : Another study assessed the compound's activity against Staphylococcus aureus, revealing that it inhibited bacterial growth at concentrations lower than traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.